molecular formula C23H25ClN2OS B2979998 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 450349-30-1

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2979998
CAS No.: 450349-30-1
M. Wt: 412.98
InChI Key: LXKPYGLPTUGFHL-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure. It contains an indole core, a piperidine ring, and a chlorobenzyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the indole derivative with a suitable thiol reagent.

    Introduction of the Piperidine Ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone: can be compared with other indole derivatives, piperidine-containing compounds, and thioether-linked molecules.

Uniqueness

    Structural Features: The combination of an indole core, a piperidine ring, and a chlorobenzyl group makes it unique.

    Reactivity: Its specific reactivity profile due to the presence of multiple functional groups.

For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(27)16-28-22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKPYGLPTUGFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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